Cas no 78287-27-1 (7-Ethylcamptothecin)
7-Ethylcamptothecin Chemical and Physical Properties
Names and Identifiers
-
- (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (S)-4,11-Diethyl-4-hydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
- 7-Ethylcamptothecin
- T00038
- (4s)-4,11-diethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
- 20(S)-7-ethylcamptothecin
- 7-ethyl-20(S)-camptothecin
- SN 22
- (4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 7-ethyl-camptothecin
- 7-Ethylcamptothecin, AldrichCPR
- MYQKIWCVEPUPIL-QFIPXVFZSA-N
- DTXSID60228960
- 78287-27-1
- (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (7-Ethyl-20(S)-camptothecin)
- E0781
- CS-0018629
- (S)-4,11-DIETHYL-4-HYDROXY-1H-PYRANO(3,4:6,7)INDOLIZINO(1,2-B)QUIN OLINE-3,14(4H,12H)-DIONE
- SCHEMBL1005149
- (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11.0^{4,9.0^{15,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- SN-22
- 7-Ethyl camptothecin
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4-hydroxy-, (S)-
- 4,11-Diethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione (SN-38)
- UNII-LPY7FE51IW
- (R)-4-Ethyl-4-methyl-1,4a,12,13a-tetrahydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- MFCD06657922
- 4,11-diethyl-4,9-dihydroxy-(4S)-3,4,12,14-tetrahydro-1H-pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-3,14-dione
- CCG-268367
- 4,11-Diethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- J-502459
- HY-N2108
- (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- KS-5291
- DTXCID10151451
- PD088243
- AKOS015909654
- s5111
- 7-ETHYLCAMPTOTHECIN [USP IMPURITY]
- (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0?,??.0?,?.0??,??]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- C22H20N2O4
- (S)-4,11-Diethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- (19S)-10,19-DIETHYL-19-HYDROXY-17-OXA-3,13-DIAZAPENTACYCLO[11.8.0.0(2),(1)(1).0?,?.0(1)?,(2)?]HENICOSA-1(21),2,4,6,8,10,15(20)-HEPTAENE-14,18-DIONE
- 4,11-Diethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- BDBM50092821
- AC-1267
- (S)-4,11-Diethyl-4,9-dihydroxy-1,5,5a,12-tetrahydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- 7-ETHYLCAMPTOTHECIN (USP IMPURITY)
- (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- 1H-PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLINE-3,14(4H,12H)-DIONE, 4,11-DIETHYL-4-HYDROXY-, (4S)-
- H11443
- LPY7FE51IW
- CHEBI:191009
-
- MDL: MFCD06657922
- Inchi: 1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
- InChI Key: MYQKIWCVEPUPIL-QFIPXVFZSA-N
- SMILES: O1C([C@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5=C([H])C([H])=C([H])C([H])=C5N=4)C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O
Computed Properties
- Exact Mass: 376.14200
- Monoisotopic Mass: 376.14230712 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 787
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 376.4
- XLogP3: 1.8
- Topological Polar Surface Area: 79.7
Experimental Properties
- Color/Form: Cryst.
- Density: 1.43
- Melting Point: 271-274°C
- Boiling Point: 752.9±60.0 °C at 760 mmHg
- Flash Point: Not available
- Refractive Index: 1.712
- Solubility: Chloroform and Methanol Mixture (Slightly), DMSO (Slightly, Heated)
- PSA: 81.42000
- LogP: 2.64200
- Specific Rotation: +40 - +46° (c=0.4, CHCl3:MeOH=8:2)
- Vapor Pressure: 0.0±2.6 mmHg at 25°C
7-Ethylcamptothecin Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H301+H311+H331
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 23/34/35
- Safety Instruction: 3/14-6-36/37/39
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
7-Ethylcamptothecin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS000008-10MG |
7-Ethylcamptothecin |
78287-27-1 | 10mg |
¥1143.73 | 2023-11-10 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0781-1G |
7-Ethylcamptothecin |
78287-27-1 | >96.0%(HPLC) | 1g |
¥205.00 | 2024-04-15 | |
| TRC | E900830-10mg |
7-Ethyl Camptothecin |
78287-27-1 | 10mg |
$ 150.00 | 2023-09-07 | ||
| TRC | E900830-25mg |
7-Ethyl Camptothecin |
78287-27-1 | 25mg |
$312.00 | 2023-05-18 | ||
| TRC | E900830-50mg |
7-Ethyl Camptothecin |
78287-27-1 | 50mg |
$ 604.00 | 2023-09-07 | ||
| TRC | E900830-100mg |
7-Ethyl Camptothecin |
78287-27-1 | 100mg |
$ 1098.00 | 2023-09-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0100-20mg |
7-Ethylcamptothecin |
78287-27-1 | 98% | 20mg |
$35 | 2023-09-20 | |
| ChemScence | CS-0018629-1g |
7-Ethylcamptothecin |
78287-27-1 | 99.58% | 1g |
$27.0 | 2021-09-02 | |
| ChemScence | CS-0018629-5g |
7-Ethylcamptothecin |
78287-27-1 | 99.58% | 5g |
$121.0 | 2021-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E60060-100mg |
7-Ethylcamptothecin |
78287-27-1 | 99% | 100mg |
¥46.0 | 2023-09-07 |
7-Ethylcamptothecin Suppliers
7-Ethylcamptothecin Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 7-Ethylcamptothecin
7-Ethylcamptothecin and Its Significance in Modern Pharmaceutical Research
7-Ethylcamptothecin, a derivative of the naturally occurring compound camptothecin, has garnered significant attention in the field of pharmaceutical research due to its potent biological activity. This compound, with the CAS number 78287-27-1, is widely recognized for its role as a key intermediate in the synthesis of various anticancer agents. The structural modification of camptothecin, specifically the introduction of an ethyl group at the 7-position, enhances its pharmacological properties, making it a valuable candidate for further therapeutic applications.
The chemical structure of 7-Ethylcamptothecin features a lactone ring that is crucial for its biological activity. This lactone ring undergoes hydrolysis in vivo to release active metabolites that inhibit topoisomerase I, an enzyme essential for DNA replication and repair. This mechanism of action has positioned 7-Ethylcamptothecin as a cornerstone in the development of chemotherapeutic agents targeting various types of cancer.
Recent advancements in medicinal chemistry have led to the development of novel derivatives of 7-Ethylcamptothecin that exhibit improved solubility and reduced toxicity. These modifications have opened up new avenues for clinical applications, particularly in the treatment of refractory cancers. For instance, studies have shown that certain derivatives can selectively target cancer cells while minimizing harm to healthy tissues, thereby improving patient outcomes.
The synthesis of 7-Ethylcamptothecin involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and enzymatic hydrolysis, have been employed to optimize the production process. These techniques not only enhance efficiency but also reduce environmental impact, aligning with the growing emphasis on sustainable pharmaceutical practices.
One of the most notable applications of 7-Ethylcamptothecin is in the development of combination therapies. By pairing this compound with other chemotherapeutic agents or targeted therapies, researchers aim to overcome drug resistance and improve treatment efficacy. Clinical trials have demonstrated promising results in patients with advanced-stage cancers, highlighting the potential of 7-Ethylcamptothecin as a versatile therapeutic tool.
The pharmacokinetic profile of 7-Ethylcamptothecin is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing dosing regimens and minimizing side effects. Preclinical studies using animal models have provided valuable insights into these processes, paving the way for more effective human trials.
In conclusion, 7-Ethylcamptothecin represents a significant advancement in anticancer therapy. Its unique chemical structure and potent biological activity make it a promising candidate for treating various types of cancer. Ongoing research continues to explore new derivatives and combination therapies that could further enhance its therapeutic potential. As our understanding of cancer biology evolves, compounds like 7-Ethylcamptothecin will undoubtedly play a crucial role in shaping the future of oncology treatment.
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